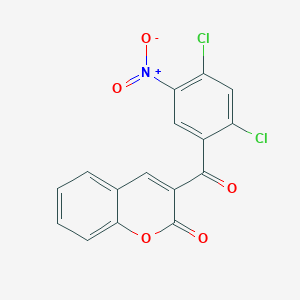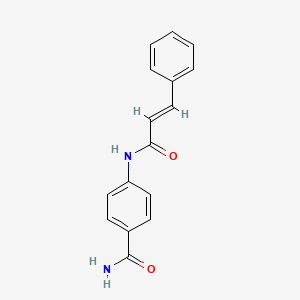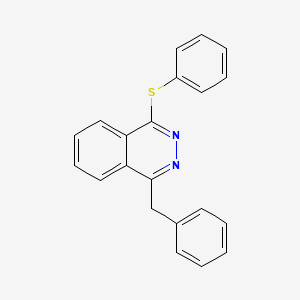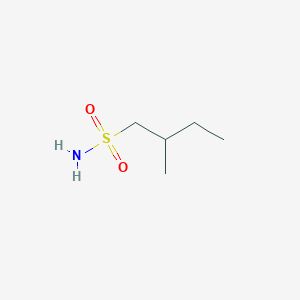![molecular formula C19H17FN4O3 B2989114 2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941959-50-8](/img/structure/B2989114.png)
2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the imidazotriazine ring might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of polar groups, the size and shape of the molecule, and the types of intermolecular forces present .科学的研究の応用
Synthesis and Antiviral Activity
- The compound's derivatives have been explored for antiviral activity. A study by Kim, Bartholomew, Allen, Robins, & Revankar (1978) details the synthesis of related imidazo[1,2-a]-s-triazine nucleosides and their testing against various viruses, including herpes and influenza, showing moderate activity.
Phosphodiesterase Type 4 Inhibitors
- Research by Raboisson et al. (2003) has identified derivatives of this compound as potential phosphodiesterase type 4 inhibitors. These derivatives have shown significant potency and selectivity in preliminary biological testing.
Synthesis and Reactions with Urea and Thioureas
- A study by Saçmacı et al. (2008) explores the synthesis of β-tricarbonyl compounds related to this chemical and their reactions with urea and thioureas, yielding compounds with potential biological applications.
5-HT2 Antagonist Activity
- The compound and its derivatives have been investigated for their 5-HT2 antagonist activity in research by Watanabe et al. (1992). This research could be relevant in the development of treatments for disorders related to serotonin receptors.
Antibacterial Activity
- Derivatives of this compound have been synthesized and tested for antibacterial activity, as shown in a study by Vartale et al. (2008). This suggests potential applications in developing new antibacterial agents.
Antitumor Activity
- A study by Remers et al. (2015) focuses on the synthesis of compounds related to this chemical and their antitumor activities, indicating potential applications in cancer research.
High-Performance Liquid Chromatography Applications
- In the field of analytical chemistry, derivatives of this compound have been used in high-performance liquid chromatography, as detailed by Shimada & Mizuguchi (1992). This indicates its utility in chemical analysis.
Prokineticin Receptor Antagonists
- The compound's derivatives have been explored as prokineticin receptor antagonists, useful in various physiological processes, as reported by Balboni et al. (2008).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of nitrogen-containing heterocycles known as triazinanes
Mode of Action
It is known that triazinane derivatives can interact with biological targets through various weak interactions such as c–h…o, c–h…n, c–h…f and π–π stacking .
Biochemical Pathways
Imidazole[2,1-b][1,3,4]thiadiazole derivatives, which are structurally similar to this compound, have been of interest to medicinal chemists due to their diverse biological activities .
Result of Action
Related compounds have shown anticancer, antitubercular, antibacterial, antifungal, anticonvulsant, analgesic, and antisecretory activities .
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-27-16-8-6-15(7-9-16)22-10-11-23-17(25)18(26)24(21-19(22)23)12-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMNMCZWDZJOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)






![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)
![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)